molecular formula C24H19NO4 B2737124 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ CAS No. 1339770-58-9

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+

Cat. No.: B2737124
CAS No.: 1339770-58-9
M. Wt: 385.419
InChI Key: WMJWMIQUNMXTGK-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Group: The carboxylic group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Fmoc Group: The final step involves the protection of the amino group with the Fmoc group. This is typically achieved by reacting the indole derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carboxylic group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indole-5-carbinol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The indole core can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine

Uniqueness

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ is unique due to its specific indole structure combined with the Fmoc protecting group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)16-9-10-22-15(13-16)11-12-25(22)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWMIQUNMXTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339770-58-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-5-carboxylic acid
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